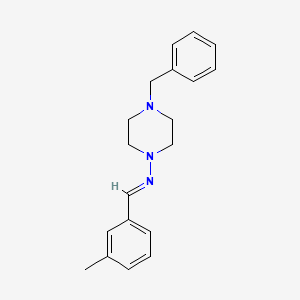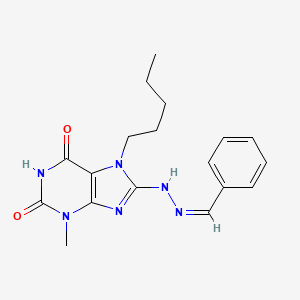
2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of an imidazo[4,5-B]phenazine core, which is substituted with a 4-chloro-3-nitrophenyl group. The unique structure of this compound makes it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the imidazo[4,5-B]phenazine core. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial methods focus on scalability and cost-effectiveness while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the chloro group with various nucleophiles.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine: Similar structure with a bromo group instead of a chloro group.
2-(4-Methyl-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine: Similar structure with a methyl group instead of a chloro group.
2-(4-Nitro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine: Similar structure with an additional nitro group.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-1H-imidazo(4,5-B)phenazine is unique due to the presence of both a chloro and a nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
303059-17-8 |
|---|---|
Molecular Formula |
C19H10ClN5O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-10H-imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C19H10ClN5O2/c20-11-6-5-10(7-18(11)25(26)27)19-23-16-8-14-15(9-17(16)24-19)22-13-4-2-1-3-12(13)21-14/h1-9,21H |
InChI Key |
QCQQIVFXMYTOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11986777.png)
![3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide](/img/structure/B11986780.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11986791.png)
![Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11986797.png)
![4-(2-methoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11986816.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11986818.png)





![ethyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986862.png)

![2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986865.png)
